O-Propargyl-Puromycin

Description

Historical Context of Protein Synthesis Probing Methodologies

The journey to understanding protein synthesis, or translation, has been marked by the development of increasingly sophisticated techniques. Early investigations in the mid-20th century relied on tissue slices and whole-animal models to study this complex process. nih.gov A significant leap forward came with the development of cell-free systems, which allowed for more controlled, in-vitro studies of protein synthesis. nih.gov

A cornerstone of early protein synthesis measurement was the use of radiolabeled amino acids. nih.govquora.com By introducing amino acids containing radioactive isotopes (like ³⁵S-methionine) to cells, scientists could trace their incorporation into newly synthesized proteins. quora.comnih.gov This method, while foundational, required specialized handling of radioactive materials and often lacked the resolution to pinpoint protein synthesis within specific cells or subcellular compartments. nih.gov

Evolution of Puromycin (B1679871) Analogs as Biochemical Tools

Puromycin, an antibiotic produced by the bacterium Streptomyces alboniger, has been a valuable tool in molecular biology for decades. rsc.org Its structure closely mimics the 3'-end of an aminoacyl-tRNA, the molecule responsible for carrying amino acids to the ribosome during translation. rsc.orgelifesciences.org This structural similarity allows puromycin to enter the ribosome's A-site and become incorporated into the growing polypeptide chain. nih.govnih.gov However, because it cannot be further elongated, it causes the premature termination of translation and the release of the truncated, puromycylated peptide. nih.govnih.gov

This unique mechanism of action led to the development of various puromycin derivatives to serve as probes for protein synthesis. nih.gov Scientists discovered that while the amino acid portion of puromycin could only tolerate minor changes, the nucleoside part could be modified more extensively without a significant loss of function. nih.gov This opened the door for creating puromycin analogs with added functionalities, such as biotin (B1667282) for affinity purification or fluorophores for fluorescent detection. nih.gov These modified versions of puromycin provided non-radioactive alternatives for studying protein synthesis and laid the groundwork for the development of even more versatile tools. nih.gov

O-Propargyl-Puromycin: A Bioorthogonal Probe for Nascent Polypeptide Studies

This compound (OPP) is a key innovation in this lineage of puromycin analogs. biorxiv.org It features a terminal alkyne group, a small chemical handle that does not interfere with its biological activity. rsc.orgpnas.org This alkyne group is what makes OPP a "bioorthogonal" probe. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

The alkyne group on OPP can be specifically and efficiently linked to a molecule containing an azide (B81097) group through a copper-catalyzed "click" reaction (copper(I)-catalyzed azide-alkyne cycloaddition or CuAAC). jenabioscience.compnas.org This allows researchers to attach a variety of reporter molecules to the OPP-labeled nascent proteins. For instance, a fluorescent azide can be "clicked" onto the OPP, allowing for the visualization of newly synthesized proteins using fluorescence microscopy. researchgate.netrndsystems.com Alternatively, a biotin-azide can be used, enabling the capture and purification of these proteins for further analysis by techniques like mass spectrometry. pnas.orgresearchgate.net

This simple and robust method allows for the imaging and affinity purification of nascent proteins in both cell cultures and whole organisms. researchgate.net A significant advantage of OPP over some other methods, such as those using methionine analogs, is that it does not require cells to be cultured in special methionine-free media. researchgate.net

Scope and Significance of this compound in Modern Translational Biology

The development of this compound has significantly impacted the study of translational biology. It provides a non-radioactive, sensitive, and versatile method for labeling and detecting newly synthesized proteins. jenabioscience.com Its cell permeability allows for the labeling of nascent proteins in living cells and even whole organisms. rsc.orgpnas.org

The applications of OPP are broad and continue to expand. It is used to:

Visualize protein synthesis: By attaching a fluorescent probe, researchers can see where and when proteins are being made within a cell or tissue. elifesciences.orgresearchgate.net This has been particularly valuable in fields like neurobiology, where understanding protein synthesis in specific neuronal compartments is crucial. elifesciences.org

Identify newly synthesized proteins: By attaching a biotin tag, scientists can isolate the nascent proteome—the complete set of newly made proteins—for identification by mass spectrometry. pnas.org This technique, often referred to as OPP-ID, allows for the quantitative analysis of how protein synthesis changes in response to various stimuli or in different disease states. pnas.org

Study cell-type-specific translation: In complex tissues with multiple cell types, OPP can be used in combination with other techniques to study protein synthesis in a specific cell population. nih.govresearchgate.net One such method, called Puromycin Inactivation for Cell-Selective proteome Labeling (PICSL), uses the expression of an enzyme that inactivates OPP in certain cells, allowing for the specific labeling of nascent proteins in other cells. nih.govresearchgate.net

While OPP is a powerful tool, researchers have also developed strategies to address its limitations. For example, to improve the accuracy of quantifying nascent proteins and reduce the impact of non-specific binding during purification, a dual-labeling approach combining OPP with stable isotope-labeled amino acids has been developed. biorxiv.orgnih.gov

The table below summarizes some of the key techniques that utilize this compound.

| Technique | Description | Key Application |

| OPP Labeling with Fluorescence | OPP is incorporated into nascent proteins, followed by a click reaction with a fluorescent azide. researchgate.net | Visualization of global protein synthesis in cells and tissues. researchgate.net |

| OPP-ID (OPP-mediated Identification) | Nascent proteins labeled with OPP are conjugated to biotin-azide for affinity purification and identification by mass spectrometry. pnas.org | Quantitative analysis of the nascent proteome. pnas.org |

| PICSL (Puromycin Inactivation for Cell-Selective proteome Labeling) | An enzyme that inactivates OPP is expressed in specific cells, allowing for the selective labeling of nascent proteins in other cell types within a mixed population. nih.govresearchgate.net | Cell-type-specific analysis of protein synthesis. nih.govresearchgate.net |

| Dual Pulse Labeling (OPP and SILAC) | Cells are labeled with both OPP and stable isotope-labeled amino acids (SILAC) to more accurately quantify nascent proteins and distinguish them from non-specifically bound proteins. biorxiv.orgnih.gov | Enhanced accuracy in quantitative nascent proteome profiling. biorxiv.orgnih.gov |

The ongoing development of methods centered around this compound continues to provide deeper insights into the dynamic regulation of protein synthesis, a process central to health and disease.

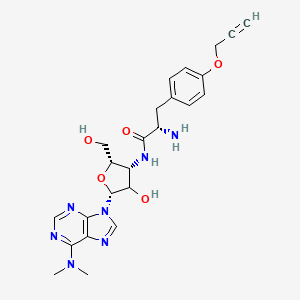

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-[(2S,3R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-prop-2-ynoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O5/c1-4-9-35-15-7-5-14(6-8-15)10-16(25)23(34)29-18-17(11-32)36-24(20(18)33)31-13-28-19-21(30(2)3)26-12-27-22(19)31/h1,5-8,12-13,16-18,20,24,32-33H,9-11,25H2,2-3H3,(H,29,34)/t16-,17+,18-,20?,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBIGWQNNSJLQK-RPZJBKJWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OCC#C)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism and Bioorthogonal Chemistry in O Propargyl Puromycin Labeling

O-Propargyl-Puromycin Interaction with the Ribosomal Apparatus

This compound's effectiveness stems from its structural similarity to a key component of protein synthesis.

This compound (OPP) is an analog of the antibiotic puromycin (B1679871). nih.govmedchemexpress.com Structurally, puromycin mimics the 3' end of an aminoacylated tyrosyl-tRNA (tyrosine-tRNA). nih.govelifesciences.orgmdpi.com This mimicry allows it to enter the acceptor (A) site of a translating ribosome, the cellular machinery responsible for protein synthesis. nih.govpnas.org The ribosome recognizes OPP as if it were a natural amino acid-carrying tRNA, setting the stage for its incorporation into a growing polypeptide chain. elifesciences.org

Once positioned in the A-site, the ribosome's peptidyl transferase center (PTC) catalyzes the formation of a peptide bond between the C-terminus of the nascent polypeptide chain (located in the P-site) and the amino group of OPP. nih.gov This results in the covalent attachment of OPP to the end of the growing protein. nih.govresearchgate.netapexbt.commedkoo.com This process, known as puromycylation, effectively caps (B75204) the polypeptide chain. nih.gov

Unlike a normal aminoacyl-tRNA, the bond formed with OPP is a stable amide bond, which prevents the ribosome from translocating and adding more amino acids. nih.gov This leads to the premature termination of translation. nih.govnih.gov The resulting OPP-labeled polypeptide is then released from the ribosome. nih.govpnas.org These truncated proteins are often recognized by the cell's quality control machinery and are rapidly targeted for degradation by the proteasome. medchemexpress.comnih.gov

Methodological Frameworks Employing O Propargyl Puromycin

Quantitative Assessment of Global Protein Synthesis Rates

Flow Cytometry-Based Quantification of O-Propargyl-Puromycin Incorporation in Single Cells

Flow cytometry offers a high-throughput method to measure global protein synthesis at the single-cell level. nih.gov In this approach, cells are incubated with OPP, which is incorporated into newly synthesized proteins. abcam.com Following fixation and permeabilization, the alkyne group of the incorporated OPP is conjugated to a fluorescent azide (B81097) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govresearchgate.net The fluorescence intensity of individual cells is then quantified by flow cytometry, providing a direct measure of the amount of OPP incorporated and, consequently, the rate of protein synthesis. nih.govnih.gov

This technique has been successfully applied to various cell types, including Chinese hamster ovary (CHO) cells used in biopharmaceutical production. nih.gov Studies have shown that global protein translation rates can be correlated with cell cycle progression, with a slight increase observed as cells move through the S and G2/M phases. nih.govresearchgate.net Furthermore, this method can distinguish between cell populations with different protein synthesis capacities, which is valuable for selecting highly productive cell lines. nih.gov

A key advantage of this method is its compatibility with multiplexing. OPP labeling can be combined with DNA staining to analyze protein synthesis in relation to the cell cycle or with immunolabeling for specific cellular markers. nih.gov For instance, researchers have used this approach to demonstrate that hematopoietic stem cells have a lower rate of protein synthesis compared to other hematopoietic cells. nih.gov

A variation of this technique, termed Puromycin (B1679871) Inactivation for Cell-Selective proteome Labeling (PICSL), allows for cell-type-specific analysis within a mixed population. nih.govresearchgate.net In PICSL, a specific cell type is engineered to express puromycin N-acetyltransferase (PAT), which inactivates OPP. nih.govresearchgate.net This prevents OPP incorporation in the PAT-expressing cells, allowing for the specific measurement of protein synthesis in the other cell types within the co-culture. nih.govresearchgate.net

Spectroscopic and Immunoblotting Analyses for Bulk Translational Activity Measurement

For measuring translational activity in bulk cell populations, spectroscopic and immunoblotting techniques are commonly employed. After treating cells with OPP, the labeled nascent proteins can be detected in cell lysates. thermofisher.com

Immunoblotting offers a more detailed, albeit less quantitative, view of the labeled proteome. acs.org After OPP labeling and click chemistry with a biotin-azide, the biotinylated proteins are separated by SDS-PAGE and transferred to a membrane. biorxiv.org The membrane is then probed with streptavidin conjugated to an enzyme like horseradish peroxidase (HRP), allowing for visualization of the nascent proteins. biorxiv.org This method can reveal the molecular weight distribution of newly synthesized proteins and confirm the specificity of the OPP labeling, as the signal is diminished in the presence of translation inhibitors. biorxiv.orgresearchgate.net

These bulk analysis methods have been instrumental in various research contexts. For example, they have been used to study the effects of viral infection on host cell translation and to screen for compounds that modulate protein synthesis. researchgate.net

Nascent Proteome Profiling via Mass Spectrometry

Beyond global measurements, this compound is a cornerstone for identifying and quantifying the array of proteins being actively synthesized—the nascent proteome. These mass spectrometry-based approaches provide deep insights into the immediate translational response of cells to internal and external signals.

This compound-Mediated Identification (OPP-ID) Strategies

OPP-mediated identification (OPP-ID) is a technique designed to capture and identify the nascent proteome. pnas.orgnih.gov The workflow begins with pulse-labeling cells with OPP. pnas.org The OPP-tagged nascent polypeptides are then conjugated to a biotin-azide molecule via click chemistry. pnas.orgnih.gov This biotin (B1667282) tag allows for the subsequent enrichment of the labeled proteins.

A significant challenge in any affinity purification technique is the presence of non-specifically bound proteins. biorxiv.orgoup.com To address this, strategies have been developed to distinguish bona fide nascent proteins from contaminants. One such approach involves a dual-pulse labeling strategy, combining OPP with stable isotope-labeled amino acids (SILAC). biorxiv.orgoup.comnih.gov In this method, cells are cultured in media containing "heavy" amino acids prior to and during the OPP pulse. biorxiv.org Consequently, newly synthesized proteins are labeled with both OPP and the heavy amino acids. biorxiv.org After affinity purification, mass spectrometry can distinguish the "heavy" nascent proteins from the "light" non-specifically bound proteins. biorxiv.org This dual-labeling approach has been shown to enable the quantification of approximately 3,000 nascent proteins and to identify changes in the translation of specific protein groups, such as ribosomal and signaling proteins, in response to transcriptional inhibition. nih.gov

Another strategy to enhance specificity is Puromycin Inactivation for Cell-Selective Proteome Labeling (PICSL), which can be adapted for mass spectrometry. By expressing puromycin N-acetyltransferase (PAT) in a specific cell type, OPP incorporation is blocked in those cells. nih.govresearchgate.net When analyzing a mixed culture, proteins that show reduced abundance in the PAT-expressing sample compared to the control are identified as being synthesized in that specific cell type. nih.govresearchgate.net

Affinity Purification Techniques for Enrichment of this compound-Labeled Peptides

The enrichment of OPP-labeled proteins is a critical step for their subsequent identification by mass spectrometry. The most common method utilizes the high-affinity interaction between biotin and streptavidin. researchgate.netpnas.org After OPP-labeled proteins are conjugated to biotin-azide, they are captured using streptavidin-coated magnetic beads or resin. pnas.orgoup.com

The captured proteins are then typically washed extensively to remove non-specifically bound proteins before being digested into peptides for mass spectrometry analysis. pnas.org On-bead digestion, where proteases like trypsin are added directly to the beads, is a common technique that helps to minimize sample loss. researchgate.netpnas.org

To further improve the purity of the enriched sample, researchers have developed stringent washing protocols and filtering strategies. For instance, a common contaminant database, such as the Contaminant Repository for Affinity Purification (CRAPome), can be used to computationally filter out known non-specific binders from the final dataset. researchgate.net

An alternative to the biotin-streptavidin system involves the use of cucurbit[n]uril (CB[n]) host-guest chemistry. researchgate.net In this approach, a probe molecule with high affinity for a specific protein target is conjugated to a guest molecule that binds with high affinity to CB nih.gov-coated beads. researchgate.net This method offers the potential for milder elution conditions and avoids issues related to endogenous biotinylated proteins. researchgate.net

Cell-type-specific enrichment has also been achieved using a technique called POPPi (PGA-dependent OPP incorporation). biorxiv.org This method uses a "caged" version of OPP, phenylacetyl-OPP (PhAc-OPP), which is activated by the enzyme Penicillin G acylase (PGA). biorxiv.org By expressing PGA in specific cell types, such as neurons or glia in Drosophila, researchers can achieve cell-type-specific labeling and subsequent enrichment of the nascent proteome from complex tissues. biorxiv.orgelifesciences.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Protein Identification and Quantification

Following affinity purification and digestion, the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net In this technique, the peptides are first separated by liquid chromatography based on their physicochemical properties, primarily hydrophobicity. The separated peptides are then ionized and introduced into a mass spectrometer.

The mass spectrometer performs two stages of mass analysis (MS/MS). In the first stage (MS1), the mass-to-charge ratio of the intact peptides is measured, providing information about their abundance. researchgate.net In the second stage (MS2), selected peptides are fragmented, and the masses of the resulting fragments are measured. The fragmentation pattern provides sequence information that is used to identify the protein from which the peptide originated by searching against a protein sequence database. pnas.org

Label-free quantification methods are often used to compare the abundance of identified proteins across different samples. researchgate.net This allows for the identification of proteins whose synthesis is up- or downregulated in response to a particular stimulus or in a specific cellular state. researchgate.net For example, OPP-ID coupled with LC-MS/MS has been used to identify a constellation of mTOR-dependent gene networks and to uncover proteins involved in the expansion of early erythroid progenitors. pnas.orgresearchgate.net This powerful combination of techniques provides a dynamic and comprehensive view of the cellular translatome.

Quantitative this compound Tagging (QOT) for Rapid Proteomic Changes

Quantitative this compound Tagging (QOT) is a mass spectrometry-based method developed for the global and quantitative analysis of rapid changes in protein synthesis. nih.govnih.gov This technique integrates OPP labeling with bioorthogonal chemistry and multiplexed proteomics to accurately quantify the synthesis rates of thousands of proteins following short labeling periods. nih.govacs.org A key advantage of QOT is its ability to capture immediate translational responses because OPP is readily incorporated into nascent polypeptides without the need for prior cell starvation or pretreatment, which is often required for methods using amino acid analogs. nih.govacs.org

In a notable application, QOT was used to analyze rapid protein synthesis changes in THP-1 macrophages stimulated with lipopolysaccharide (LPS). nih.govresearchgate.net With just a 15-minute labeling window, researchers were able to quantify over 3,000 proteins and identify 238 proteins whose synthesis was significantly altered in response to the treatment. nih.govacs.org The findings revealed that the synthesis of key proteins, including transcription factors and cytokines, was modulated to support the protein secretion pathway in macrophages responding to LPS. nih.govacs.org This demonstrates the method's capacity to provide detailed insights into how cells quickly adapt their proteome to extracellular signals. nih.govnih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Cell Line | THP-1 Macrophages | nih.gov |

| Stimulus | Lipopolysaccharide (LPS) | nih.gov |

| Labeling Time | 15 minutes | nih.govresearchgate.net |

| Proteins Quantified | >3,000 | nih.govresearchgate.net |

| Proteins with Significantly Altered Synthesis | 238 | nih.govresearchgate.net |

| Key Protein Categories Affected | Transcription factors, Cytokines | nih.govresearchgate.net |

Dual Pulse Labeling Methodologies for Enhanced Nascent Proteome Quantification

A significant challenge in affinity purification-based proteomics, including methods using OPP, is the co-purification of non-specific proteins that bind to the beads or resin, which can hinder the accurate quantification of the target nascent proteins. biorxiv.orgnih.govoup.com To overcome this limitation, dual pulse labeling methodologies have been developed. One such approach combines OPP labeling with the use of stable isotope-labeled amino acids (SILAC). biorxiv.orgoup.com

In this method, cells are simultaneously pulsed with both OPP and heavy-isotope-labeled amino acids. biorxiv.org The OPP-labeled nascent chains are then enriched via click chemistry and affinity purification. nih.govoup.com Because only the genuinely nascent proteins will have incorporated both the OPP tag and the heavy amino acids, they can be distinguished from the non-specifically bound proteins (which will only have the natural light isotope signature) by mass spectrometry. biorxiv.orgoup.com This dual-labeling strategy effectively filters out the background noise, enabling more accurate quantitative profiling of the nascent proteome. biorxiv.orgnih.gov

This technique has been successfully applied to study transcription-coupled translation, quantifying approximately 3,000 nascent proteins. biorxiv.orgnih.gov The study revealed that inhibiting transcription led to a significant repression in the translation of a subset of ribosomal proteins and signaling proteins. nih.govoup.com This demonstrates the power of dual pulse labeling to dissect complex regulatory networks connecting gene expression at both the transcriptional and translational levels. biorxiv.orgnih.gov Another dual-labeling strategy combines OPP with pulsed SILAC (pSILAC) to more accurately quantify protein synthesis by controlling for background from nonspecific binders during enrichment. nih.gov

Spatiotemporal Imaging of Nascent Protein Synthesis

Fluorescence Microscopy for Visualization of this compound Conjugates in Cells and Tissues

A primary application of this compound is the visualization of protein synthesis within fixed cells and tissues. nih.govrndsystems.com After cells or tissues are incubated with OPP, the incorporated alkyne-tagged nascent proteins are conjugated to a fluorescent azide reporter molecule using a click reaction. pnas.orgnih.gov This covalent labeling allows for the direct imaging of translational activity using fluorescence microscopy. nih.gov

This method offers high sensitivity and a strong signal-to-noise ratio. nih.govresearchgate.net It has been used to visualize patterns of protein synthesis in a variety of contexts, from cultured cells to whole-mount staining of large tissue explants from animals. pnas.orgnih.gov For example, studies have successfully applied this technique to quantify tissue-specific translation in C. elegans by using a cuticle-defective mutant to allow OPP entry, followed by conjugation to a fluorophore for confocal microscopy analysis. nih.gov This enabled the quantification of translation in response to heat shock and within specific tissues like the germline. nih.gov The technique is versatile and does not require methionine-free conditions, a significant advantage over methods using methionine analogs. nih.govrndsystems.com

Integration with Advanced Microscopy for High-Resolution Translational Mapping

While standard fluorescence microscopy provides valuable insights into the general locations of protein synthesis, its resolution is limited. The diffusion of puromycylated peptides after they are released from the ribosome can potentially obscure the precise sites of translation. researchgate.net Integrating OPP labeling with advanced, high-resolution microscopy techniques can provide a more detailed and accurate map of translational activity within the cell.

Although specific examples detailing the integration of OPP with super-resolution microscopy techniques like STED or PALM are still emerging, the principle holds significant promise. By minimizing the time between OPP labeling and fixation, and by using advanced imaging to pinpoint the location of the fluorescent signal with greater precision, researchers can move closer to generating high-resolution maps of translation. This would allow for a more definitive answer to questions about localized translation in specific subcellular compartments, such as neuronal processes or at the endoplasmic reticulum. researchgate.net

Cell-Type-Specific Translational Profiling

Engineered this compound Analogs for Targeted Labeling (e.g., Phenylacetyl-O-Propargyl-Puromycin (PhAc-OPP))

A major challenge in studying complex tissues is dissecting the translational landscape of individual cell types within a heterogeneous population. iupui.edu To address this, researchers have engineered a "caged" or inactive version of OPP, namely Phenylacetyl-O-Propargyl-Puromycin (PhAc-OPP). elifesciences.orgbiorxiv.org In PhAc-OPP, the reactive α-amine group of the puromycin moiety is modified with a phenylacetyl (PhAc) blocking group, rendering it incapable of being incorporated into nascent polypeptide chains. iupui.edunih.gov

This inactivity can be reversed in a targeted manner by the enzyme Penicillin G Acylase (PGA). iupui.edubiorxiv.org By genetically engineering specific cell populations to express PGA, researchers can ensure that the PhAc-OPP administered to a whole tissue or organism is "uncaged" and converted to active OPP only within the cells of interest. elifesciences.orgnih.gov This strategy, named POPPi (PGA-dependent OPP incorporation), enables the labeling and subsequent analysis of the nascent proteome with cell-type specificity. elifesciences.orgelifesciences.org

This method has been successfully demonstrated in Drosophila, where cell-type-specific expression of PGA in the brain allowed for robust imaging and affinity purification of newly synthesized proteins in targeted neuronal populations after a brief incubation with PhAc-OPP. elifesciences.org This approach was used to reveal a significant age-related decline in neuronal protein synthesis, showcasing its power to quantitatively capture in vivo translational states with cellular resolution. elifesciences.orgbiorxiv.org

| Method | Principle | Key Advantage | Application Example |

|---|---|---|---|

| QOT | OPP labeling combined with multiplexed mass spectrometry. | Accurate quantification of rapid, global changes in protein synthesis. nih.gov | Analyzing proteomic response to LPS in macrophages. nih.gov |

| Dual Pulse Labeling | Simultaneous labeling with OPP and a stable isotope (e.g., SILAC). | Reduces background from non-specific binders for more accurate quantification. biorxiv.orgoup.com | Dissecting transcription-coupled translation responses. nih.gov |

| PhAc-OPP (POPPi) | An inactive OPP analog is activated by a cell-specific enzyme (PGA). nih.gov | Enables nascent proteome profiling in specific cell types within heterogeneous tissues. iupui.edu | Measuring age-related protein synthesis decline in specific Drosophila neurons. elifesciences.org |

Enzyme-Mediated Inactivation Approaches for Cell-Selective this compound Labeling (e.g., Puromycin N-Acetyltransferase (PAT) system)

A significant challenge in studying protein synthesis within complex biological systems is the inability to distinguish the translational activity of individual cell types. researchgate.netnih.govnih.gov Standard methods using this compound (OPP) result in the indiscriminate labeling of nascent proteins across all cells in a mixed population. researchgate.netnih.govnih.gov To overcome this limitation, researchers have repurposed the bacterial enzyme Puromycin N-acetyltransferase (PAT) for cell-selective labeling. researchgate.netnih.gov

The PAT enzyme, originally from Streptomyces alboniger, confers resistance to puromycin by acetylating the reactive amino group of the molecule. nih.govbiorxiv.org This acetylation prevents puromycin from incorporating into the nascent polypeptide chain and inhibiting translation. nih.govbiorxiv.org This same mechanism of inactivation has been shown to be effective against OPP. researchgate.netnih.gov

This innovative approach, termed Puromycin Inactivation for Cell-Selective proteome Labeling (PICSL), involves expressing the PAT enzyme in a specific cell type of interest. researchgate.netnih.gov When the entire cell population is then treated with OPP, the cells expressing PAT will inactivate the OPP, preventing it from being incorporated into their newly synthesized proteins. researchgate.netnih.gov Consequently, only the cells not expressing PAT will have their nascent proteomes labeled with OPP. researchgate.netnih.gov

This "negative" selection strategy allows for the specific analysis of protein synthesis in the unlabeled cell population through various downstream applications. These include immunocytochemistry, Western blotting, and mass spectrometry-based identification of newly synthesized proteins. researchgate.netnih.gov By comparing the proteomes of the entire mixed culture to those where the PAT-expressing cells are not labeled, researchers can identify proteins that are enriched in the cell type of interest. researchgate.netnih.gov

Another enzyme-based strategy for cell-specific labeling involves a "caged" or "blocked" puromycin derivative, phenylacetyl-OPP (PhAc-OPP). nih.govbiorxiv.org In this "positive" selection method, the puromycin analog is initially inactive. nih.govbiorxiv.org It can only be "uncaged" and activated by an orthogonally expressed enzyme, such as Penicillin G acylase (PGA), in the targeted cells. nih.govbiorxiv.orgiupui.edu This allows for the direct and specific labeling of the nascent proteome in the cell type expressing the activating enzyme. biorxiv.orgiupui.edu

| Strategy | Principle | Outcome | Enzyme Used |

| PICSL (Puromycin Inactivation for Cell-Selective proteome Labeling) | Inactivation of OPP in targeted cells. researchgate.netnih.gov | Labeling of all cell types except the targeted cells. researchgate.netnih.gov | Puromycin N-acetyltransferase (PAT). researchgate.netnih.gov |

| Caged Puromycin Activation | Activation of a blocked OPP derivative in targeted cells. nih.govbiorxiv.orgiupui.edu | Specific labeling of only the targeted cell type. biorxiv.orgiupui.edu | Penicillin G acylase (PGA). biorxiv.orgiupui.edu |

Applications in Heterogeneous Cell Populations and Complex Tissues

The ability to perform cell-selective labeling with this compound (OPP) has opened new avenues for studying protein synthesis in the context of complex biological environments like heterogeneous cell populations and tissues. researchgate.netnih.govresearchgate.netpnas.org These environments present a challenge for molecular analysis because it is difficult to assign detected biomolecules to their correct cellular origins. nih.gov

Heterogeneous Cell Populations:

In mixed cell cultures, enzyme-mediated strategies allow for the dissection of the translational responses of individual cell types to various stimuli. nih.gov For instance, the Puromycin Inactivation for Cell-Selective proteome Labeling (PICSL) method has been successfully applied to co-cultures of neurons and glial cells from the rat brain cortex. researchgate.netnih.govnih.gov By expressing Puromycin N-acetyltransferase (PAT) specifically in neurons, researchers were able to prevent OPP labeling in these cells and, by extension, enrich for and identify nascent proteins synthesized in the surrounding glial cells. researchgate.netnih.gov

A proof-of-principle study using a mix of human (HEK293) and mouse (Neuro2a) cells demonstrated the specificity of this approach. When HEK293 cells were engineered to express PAT, a significant reduction in human-specific peptides was observed in the pool of newly synthesized proteins after OPP treatment and subsequent analysis by mass spectrometry. proteomexchange.org This highlights the ability to isolate the proteomic contributions of specific cell populations within a mixed environment. proteomexchange.org

Similarly, strategies using "caged" OPP derivatives activated by a specific enzyme, like Penicillin G acylase (PGA), have been used to label nascent proteins in a cell-specific manner in cultured cells. biorxiv.orgiupui.edu This allows for the direct identification of the nascent proteome in the targeted cell population. iupui.eduacs.org

Complex Tissues:

The application of OPP-based labeling extends to more complex systems such as organotypic tissue slices and whole organisms. pnas.orgnih.gov In these contexts, OPP can be administered to label newly synthesized proteins in situ, preserving the spatial organization and cell-cell interactions of the tissue. pnas.orgnih.gov

For example, OPP has been used to visualize patterns of protein translation in mice. pnas.orgmedchemexpress.com After injection, tissues can be harvested, and the incorporated OPP can be detected via click chemistry with a fluorescent azide, revealing which cells are actively synthesizing proteins. pnas.orgmedchemexpress.com Studies in the small intestine have shown strong OPP signals in the crypts and at the base of the villi, areas known for high proliferative and secretory activity. medchemexpress.com

Organoids, which are 3D cell cultures that mimic the structure and function of organs, are another key application area. nih.govfrontiersin.org A protocol for using OPP to visualize protein synthesis in colorectal cancer patient-derived organoids has been established. nih.gov This allows for the observation of nascent protein synthesis within the intact 3D structure of the organoids. nih.gov

The combination of enzyme-mediated cell-selective labeling with these complex tissue models holds significant promise. For instance, expressing PAT in specific cell types within mouse models or organoids could allow for the detailed study of cell-type-specific translational responses to disease states or therapeutic interventions. researchgate.net

| Application Area | Specific Example | Key Finding/Capability |

| Mixed Cell Cultures | Co-culture of rat cortical neurons and glia. researchgate.netnih.gov | Selective labeling of glial cell nascent proteome by expressing PAT in neurons. researchgate.netnih.gov |

| Mixed Cell Cultures | Mixture of human (HEK293) and mouse (Neuro2a) cells. proteomexchange.org | Demonstrated specific reduction of human peptides when PAT was expressed in HEK293 cells. proteomexchange.org |

| Whole Organisms | OPP injection in mice. pnas.orgmedchemexpress.com | Visualized tissue-specific patterns of protein synthesis, such as in the intestinal crypts. medchemexpress.com |

| Organoids | Colorectal cancer patient-derived organoids. nih.gov | Enabled visualization of protein synthesis within the intact 3D organoid structure. nih.gov |

| Complex Tissues | Organotypic tissue slices. nih.gov | Maintains the integral functional elements of the tumor microenvironment for study. nih.gov |

Applications of O Propargyl Puromycin in Biological Research

Investigating Translational Regulation and Dynamics

The ability to directly label and quantify nascent proteins has made OP-Puro an invaluable asset for dissecting the complexities of translational regulation. This level of control over gene expression is critical for a cell's ability to respond to its environment and execute fundamental biological processes.

Cells constantly adapt to their surroundings by modulating the synthesis of specific proteins. OP-Puro-based techniques allow for the precise measurement of these changes in translation. By treating cells with a stimulus and then pulse-labeling with OP-Puro, researchers can capture a snapshot of the proteins being actively synthesized in response to that cue. Subsequent analysis, often involving mass spectrometry, can identify and quantify thousands of individual nascent proteins, revealing both global shifts in protein synthesis and gene-specific translational reprogramming. biorxiv.org This approach has been instrumental in understanding how cells respond to various environmental challenges, such as nutrient availability and pathogen infection. researchgate.netplos.org

A significant advantage of OP-Puro is its utility in identifying immediate proteomic shifts that allow cells to react to external stimuli. pnas.org This rapid labeling provides a more dynamic picture of cellular responses compared to traditional proteomic methods that measure total protein abundance, which may not reflect acute changes in synthesis.

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism, exerting much of its influence through the control of protein synthesis. mdpi.com The mTOR signaling pathway is known to preferentially regulate the translation of specific subsets of mRNAs, particularly those with 5' terminal oligopyrimidine (TOP) motifs, which often encode ribosomal proteins and other components of the translational machinery. nih.govcornell.edu

OP-Puro has been employed to elucidate the translational programs downstream of mTOR. By inhibiting mTOR with drugs like Torin1 and subsequently labeling nascent proteins with OP-Puro, researchers can identify which proteins are most affected by the loss of mTOR activity. biorxiv.orgnih.gov These studies have confirmed the critical role of mTOR in translating TOP mRNAs and have also uncovered novel, mTOR-sensitive transcripts. biorxiv.orgnih.gov The use of OP-Puro in combination with mTOR inhibitors provides a powerful strategy for mapping the full extent of mTOR's influence on the translatome and understanding how its dysregulation contributes to diseases like cancer. biorxiv.org

| Study Focus | Experimental Approach | Key Findings | Reference |

| Omacetaxine Resistance in Multiple Myeloma | Ribosome profiling and OP-Puro labeling in parental and omacetaxine-resistant multiple myeloma cell lines. | Resistant cells exhibit mTOR-dependent translational reprogramming, upregulating the translation of mRNAs with TOP motifs that encode ribosomal proteins. | biorxiv.org |

| General mTORC1 Translational Program | High-resolution ribosome profiling in cells treated with the mTOR inhibitor Torin1. | mTORC1-regulated mRNAs consist almost entirely of transcripts with 5' TOP motifs or related TOP-like motifs. | nih.gov |

| IFN-Stimulated Gene Translation | OP-Puro labeling in IFN-β-stimulated human WISH cells treated with Torin1. | The vast majority of interferon-stimulated gene (ISG) mRNAs are not selectively sensitive to mTOR activity. | plos.org |

The regulation of protein synthesis is fundamental to the orchestration of cell growth, proliferation, and differentiation. nih.govacs.org OP-Puro allows for the direct measurement of protein synthesis rates in different cell populations, providing insights into how translational control contributes to these essential cellular processes. For instance, studies have used OP-Puro to demonstrate that hematopoietic stem cells maintain a lower rate of protein synthesis compared to their more differentiated progeny, suggesting that translational quiescence is a hallmark of the stem cell state. nih.gov

Furthermore, OP-Puro-based proteomic techniques, such as OPP-ID (OPP-mediated identification), can identify the specific proteins synthesized during key cellular transitions, such as the differentiation of early erythroid progenitors. pnas.orgresearchgate.net This allows for the characterization of the nascent proteomes that drive cell fate decisions. By providing a direct readout of translational activity, OP-Puro helps to unravel the intricate connections between the regulation of protein synthesis and the control of cell behavior.

When cells encounter stressful conditions, such as heat shock, oxidative stress, or nutrient deprivation, they mount a coordinated response that often involves a global reduction in protein synthesis to conserve energy, coupled with the selective translation of mRNAs encoding stress-response proteins. cornell.eduresearchgate.net OP-Puro is an ideal tool for studying these translational reprogramming events.

By applying OP-Puro labeling to cells subjected to various stressors, researchers can quantify the extent of translational repression and identify the specific proteins that continue to be synthesized. researchgate.net This has provided valuable insights into the mechanisms that allow cells to prioritize the production of protective proteins while shutting down non-essential translation. The ability to monitor these rapid and dynamic changes in the nascent proteome is crucial for understanding how cells survive and adapt to adverse conditions. cornell.edu

Research in Neurobiology

The nervous system, with its incredible diversity of cell types and its reliance on activity-dependent protein synthesis for processes like learning and memory, presents a unique set of challenges and opportunities for studying translational regulation. OP-Puro has emerged as a valuable technique for exploring protein synthesis in a neurobiological context.

Understanding where and when proteins are synthesized in the brain is critical to understanding its function. OP-Puro can be administered to animals to label newly synthesized proteins in vivo. pnas.org Subsequent analysis of brain tissue can then reveal spatial patterns of protein synthesis. This allows researchers to identify brain regions with high or low translational activity and to see how these patterns change in response to stimuli or in disease states.

A significant challenge in neuroscience is to study molecular processes in specific cell types within the complex and heterogeneous environment of the brain. nih.gov Recent advancements have combined OP-Puro labeling with genetic strategies to achieve cell-type-specific profiling of nascent proteins. nih.govresearchgate.net For example, the PICSL (puromycin inactivation for cell-selective proteome labeling) technique utilizes the expression of puromycin (B1679871) N-acetyltransferase in specific cell types to prevent OP-Puro incorporation, thereby allowing for the selective labeling of nascent proteins in other cell populations within a mixed culture or tissue. nih.govresearchgate.net This approach has been successfully used to distinguish between neuronal and glial protein synthesis in co-cultures. nih.gov

| Method | Principle | Application in Neurobiology | Reference |

| In Vivo OP-Puro Labeling | Systemic administration of OP-Puro to label nascent proteins in a whole organism. | Visualization of protein synthesis patterns in brain tissue explants. | pnas.org |

| PICSL (Puromycin Inactivation for Cell-Selective Proteome Labeling) | Cell-type-specific expression of puromycin N-acetyltransferase inactivates OP-Puro, allowing for labeling only in non-expressing cells. | Differentiating nascent proteomes of neurons and glial cells in co-culture. | nih.govresearchgate.net |

These innovative approaches are paving the way for a more detailed understanding of how different neuronal and glial subpopulations contribute to brain function and disease through the precise regulation of their translatomes.

Studies on Age-Related Modulations of Neuronal Protein Synthesis

The process of aging is associated with a decline in cognitive functions, which is linked to changes in protein synthesis required for memory and synaptic plasticity. nih.gov O-Propargyl-puromycin and its derivatives have been instrumental in investigating these age-related changes in neuronal protein synthesis.

Research has demonstrated a widespread, age-related decline in protein synthesis in the tissues of various organisms. researchgate.net Studies utilizing a derivative of OPP, Phenylacetyl-O-propargyl-puromycin (PhAc-OPP), have provided cell-type-specific insights into this phenomenon. In the aging fly brain, this technique was used to measure bulk protein synthesis specifically in neurons. The findings revealed a significant reduction of nearly 50% in neuronal protein synthesis in 3-week-old flies compared to younger, 4-day-old flies. researchgate.net This decline was not attributable to a loss of the enzyme used for detection, confirming a genuine age-related decrease in translational activity. researchgate.net

While some studies have indicated that age-related declines in protein synthesis spare regions associated with higher cognitive function, others have found reductions in areas crucial for learning and memory, such as the hippocampal dentate gyrus. nih.gov The dysregulation of gene expression, both at the mRNA and protein level, is a hallmark of brain aging, affecting synaptic function and contributing to cognitive decline. mdpi.comfrontiersin.org

Table 1: Research Findings on Age-Related Decline in Neuronal Protein Synthesis

| Organism | Method | Age Comparison | Key Finding |

|---|---|---|---|

| Drosophila melanogaster (Fly) | Phenylacetyl-O-propargyl-puromycin (PhAc-OPP) Labeling | 4-day-old vs. 21-day-old | Nearly 50% reduction in bulk neuronal protein synthesis in the brains of aged flies. researchgate.net |

Exploration of Local Protein Synthesis and Synaptic Proteostasis

Neurons are highly polarized cells where protein synthesis occurs not only in the cell body but also locally in dendrites and axons. This local translation is critical for synaptic plasticity—the ability of synapses to strengthen or weaken over time—which underlies learning and memory. biorxiv.orgau.dk this compound is a valuable tool for visualizing these localized sites of translation. elifesciences.org

Studies have shown that nascent proteins, detected through metabolic labeling with puromycin, are present in a high fraction of both presynaptic boutons and postsynaptic spines, indicating active and widespread protein synthesis in these compartments. biorxiv.orgau.dk Research using DNA-PAINT and metabolic labeling has revealed that approximately 85% of synapses contain ribosomes, with about two translational sites per synapse. au.dk Furthermore, around 50% of newly synthesized protein is detected near synapses. au.dk

The amount of locally synthesized protein at a synapse has been shown to correlate with its spontaneous calcium (Ca2+) activity. au.dk Following the induction of synaptic plasticity, a significant increase in nascent protein is observed at the synaptic level, highlighting the responsive nature of local translation to neuronal activity. au.dk However, it is important to note that some research suggests puromycylated peptides can diffuse away from the ribosome post-synthesis, urging caution when interpreting the precise localization of translation using these methods. elifesciences.orgnih.gov

Table 2: Findings on Local Protein Synthesis at Synapses

| Parameter | Observation | Method |

|---|---|---|

| Ribosome Presence | Detected at ~85% of synapses. au.dk | DNA-PAINT |

| Nascent Protein Location | ~50% of nascent protein is detected near synapses. au.dk | Metabolic Labeling |

| Correlation with Activity | Amount of local protein synthesis correlates with spontaneous Ca2+ activity. au.dk | Metabolic Labeling & Ca2+ Imaging |

| Response to Plasticity | Multifold increase in synaptic nascent protein following plasticity induction. au.dk | Metabolic Labeling |

Developmental Biology Investigations

Monitoring Protein Synthesis during Embryonic Development

The regulation of protein synthesis is fundamental to the successful development of an embryo. This compound provides a fast, sensitive, and non-radioactive method to assess relative changes in global protein synthesis during this critical period. bio-protocol.org In this assay, OPP, being cell-permeable, is incorporated into the nascent polypeptide chains of newly translated proteins within embryonic cells. bio-protocol.org

The incorporated OPP is then fluorescently labeled using a click chemistry reaction with a photostable dye, and the resulting fluorescence intensity is quantified through microscopy. bio-protocol.org This technique allows researchers to analyze the temporal regulation of protein synthesis and to study the effects of environmental changes, pharmacological agents, or genetic modifications on embryonic development. bio-protocol.org For instance, the method has been used to determine optimal incubation times for OPP labeling in preimplantation embryos, which may differ from those used in somatic cells. bio-protocol.org

Spatial and Temporal Resolution of Translation in Developing Organisms

Beyond providing a global measure of protein synthesis, OPP-based methods can offer spatial and temporal resolution of translation within a developing organism. By administering OPP to a whole animal, researchers can label nascent proteins in various tissues and cell types. nih.govnih.gov

For example, after injecting a mouse with OPP, tissues can be harvested, fixed, and stained with a fluorescent azide (B81097) to visualize the specific patterns of protein synthesis. nih.gov This approach has been used to demonstrate that different tissues exhibit distinct patterns of OPP incorporation. nih.gov In developmental contexts like the nematode C. elegans, OPP has been used to label translation in live germlines, revealing patterns of protein synthesis in different cellular and subcellular compartments during development. elifesciences.org This ability to visualize where and when proteins are being made is crucial for understanding how cellular differentiation and tissue formation are controlled during embryogenesis.

Cellular Homeostasis and Disease Mechanisms

Analysis of Translational Fluctuations in Cell Cycle Progression

Cell growth and division are tightly regulated processes that require precise control of protein synthesis. The rate of translation fluctuates as a cell progresses through the different phases of the cell cycle to ensure that necessary proteins are available at the right time. This compound is used to analyze these fluctuations at the single-cell level. researchgate.netnih.gov

By labeling cells with OPP and analyzing them via flow cytometry, researchers can quantify global translation activity. nih.govnih.gov Studies using this method on bone marrow cells have observed a bimodal distribution of OPP incorporation. researchgate.net When combined with a DNA dye to identify the cell cycle phase, it was shown that the peak of higher OPP incorporation primarily includes dividing cells in the S, G2, and M phases. researchgate.net This indicates that protein synthesis levels are elevated during these stages of the cell cycle, a crucial finding for understanding the regulation of cell proliferation. This technique is applicable for comparing translation efficiency in cells under various conditions, such as different genotypes or growth conditions. nih.gov

Table 3: this compound Incorporation During the Cell Cycle

| Cell Population | Cell Cycle Phase | Relative OPP Incorporation |

|---|---|---|

| Mouse Bone Marrow Cells | Non-dividing (G0/G1) | Lower Peak |

| Mouse Bone Marrow Cells | Dividing (S/G2/M) | Higher Peak researchgate.net |

Elucidation of Non-Canonical Translational Events and Their Biological Significance

This compound (OPP) facilitates the investigation of translational events beyond the scope of traditional bulk analysis. While classic methods provide an average of protein synthesis across a whole cell population, OPP labeling can reveal translational dynamics at the single-cell level. nih.govx-mol.com This allows researchers to study cell-type-specific protein synthesis within complex, heterogeneous tissues.

Assessment of Translational Dysregulation in Disease Models (e.g., Neurological and Proliferative Diseases)

The precise regulation of protein synthesis is fundamental to cellular health, and its dysregulation is a hallmark of many diseases, including neurological and proliferative disorders. researchgate.netnyu.edu this compound provides a powerful method for quantifying these changes in disease models, offering insights into pathological mechanisms.

In the context of neurological diseases like Alzheimer's, alterations in the protein synthesis machinery have been identified as a key feature. researchgate.net OPP can be used to measure global changes in protein synthesis in specific brain regions or cell types affected by the disease, helping to correlate translational activity with disease progression.

In proliferative diseases such as cancer, elevated protein synthesis is often required to support rapid cell growth and division. OPP labeling allows for the assessment of global translation rates in cancer cells compared to their healthy counterparts. researchgate.net This can be used to study the effects of potential therapeutics that target the translation machinery. For instance, OPP has been employed to confirm that certain compounds inhibit cellular translation at the single-cell level. researchgate.net

The table below illustrates hypothetical data from an experiment using OPP to assess translational dysregulation in a cancer cell line compared to a non-cancerous control, and the effect of a translation-inhibiting drug.

| Cell Line/Condition | Mean OPP Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Interpretation |

| Control Cell Line | 150 | 15 | Baseline protein synthesis rate. |

| Cancer Cell Line | 450 | 40 | Significantly elevated protein synthesis. |

| Cancer Cell Line + Inhibitor | 180 | 20 | Inhibitor reduces protein synthesis towards baseline. |

Biotechnology and Cell Line Engineering

In biotechnology, particularly in the production of therapeutic proteins, the efficiency of cell lines is paramount. This compound serves as a key analytical tool for developing and optimizing these cellular factories.

Quantification of Overall Protein Synthesis Capacity in Production Cell Lines

The following table presents example data from a study quantifying protein synthesis in different CHO cell clones using OPP labeling.

| CHO Cell Clone | Mean OPP Fluorescence Intensity (Arbitrary Units) | Recombinant Protein Titer (mg/L) |

| Parental CHO Line | 210 | 5 |

| Clone A (Low Producer) | 230 | 50 |

| Clone B (High Producer) | 350 | 250 |

| Clone C (High Producer) | 380 | 275 |

Evaluation of Cell Line Performance and Bioprocess Optimization

The data generated from OPP labeling is instrumental in evaluating cell line performance and optimizing the bioprocess for protein production. By quantifying the protein synthesis capacity of various clones, researchers can select for high-performing cell lines early in the development process. nih.govbioprocessonline.com

This quantitative assessment helps in modeling bioprocesses and understanding the dynamics of cell populations in culture. nih.govx-mol.com For example, OPP labeling has demonstrated that global protein translation rates can increase as cells move through the cell cycle during the exponential growth phase. nih.govx-mol.com This information can be used to refine feeding strategies and other culture conditions to maintain cells in a state of high productivity. Integrating OPP-based analysis into cell line development workflows allows for a more efficient and data-driven approach to bioprocess optimization, ensuring the selection of robust and highly productive cell lines for manufacturing therapeutic proteins. nih.govbioprocessonline.com

Comparative Methodological Considerations and Future Perspectives

Comparative Analysis with Established Protein Synthesis Measurement Techniques

The development of O-propargyl-puromycin (OP-Puro) has provided a powerful tool for the direct measurement of protein synthesis, offering distinct advantages over other established techniques. A comparative analysis highlights its unique strengths and positions it as a valuable method for studying translational regulation.

Differentiation from Radiolabeled Amino Acid Incorporation Assays

For decades, the gold standard for measuring protein synthesis has been the incorporation of radiolabeled amino acids, such as 35S-methionine. While foundational, this method has several inherent limitations that are addressed by the OP-Puro-based approach.

A primary advantage of OP-Puro is that it does not require methionine-free conditions. nih.govjenabioscience.com Radiolabeling assays necessitate the depletion of endogenous methionine to ensure efficient incorporation of the radioactive analog. nih.gov This starvation can itself alter cellular physiology and translation rates, potentially confounding the experimental results. OP-Puro, as a tRNA analog, is incorporated into nascent polypeptide chains irrespective of the cellular amino acid pool, providing a more accurate snapshot of translation in an unperturbed state. nih.gov

Furthermore, the use of radioactive isotopes poses safety risks and disposal challenges. The non-radioactive nature of OP-Puro circumvents these issues, making it a safer and more accessible method. jenabioscience.com It also allows for detection via fluorescence microscopy or biotin (B1667282) affinity purification, offering greater versatility in downstream applications compared to the autoradiography required for radiolabeled proteins. nih.gov

Advantages Over Non-Canonical Amino Acid Tagging (e.g., BONCAT, HPG, AHA)

Bio-orthogonal non-canonical amino acid tagging (BONCAT) methods, utilizing amino acids like L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), represent a significant advancement in non-radioactive protein labeling. However, OP-Puro offers several key advantages.

Similar to radiolabeling, BONCAT techniques are dependent on the use of methionine-free media to reduce competition and ensure the incorporation of the non-canonical amino acid. harvard.edu This requirement for specialized growth conditions limits their application, particularly in whole organisms. nih.govharvard.edu OP-Puro labeling is not affected by endogenous methionine concentrations, making it readily applicable to in vivo studies without the need for special diets. nih.govjenabioscience.com

Another critical advantage is the superior temporal resolution of OP-Puro. harvard.edu The incorporation of non-canonical amino acids is a two-step process requiring their activation by aminoacyl-tRNA synthetases before being added to the nascent polypeptide chain. This can limit the ability to capture rapid changes in translation. harvard.edu In contrast, OP-Puro is directly incorporated at the A-site of the ribosome, providing a more immediate and faster labeling of newly synthesized proteins. rsc.org Additionally, while BONCAT labels full-length proteins, OP-Puro's incorporation results in the release of truncated nascent chains, specifically capturing actively translating ribosomes. harvard.edu

Contrasting with Ribosome Profiling (Ribo-seq) for Translational State Assessment

Ribosome profiling, or Ribo-seq, is a powerful high-throughput sequencing technique that provides a global snapshot of ribosome positions on mRNA. unige.ch This allows for the inference of protein synthesis by measuring ribosome occupancy. However, Ribo-seq and OP-Puro-based methods measure different aspects of translation and have distinct strengths.

Ribo-seq provides information about ribosome density on a transcript, which is an indirect measure of protein synthesis. unige.chnih.gov It can reveal where ribosomes are located, identify translation initiation sites, and measure ribosome pausing. unige.ch In contrast, OP-Puro directly measures the output of translation—the synthesis of new polypeptides. rsc.org Therefore, OP-Puro provides a more direct quantification of protein production.

Relationship and Complementarity with Puromycin-Associated Nascent Chain Proteomics (PUNCH-P)

Puromycin-Associated Nascent Chain Proteomics (PUNCH-P) is a technique for the identification and quantification of newly synthesized proteins. nih.govnih.gov Both PUNCH-P and OP-Puro-based methods utilize the unique mechanism of puromycin (B1679871) to label nascent polypeptide chains.

The primary distinction lies in the labeling strategy and application. The original PUNCH-P method involves the isolation of ribosomes from cells or tissues, followed by in vitro labeling of the associated nascent chains with biotinylated puromycin. nih.govnih.gov This ex vivo approach allows for the capture of the translatome at a specific moment but lacks cell-type specificity in complex tissues and may miss dynamic changes occurring within the cellular context. acs.org

This compound, being cell-permeable, allows for the direct labeling of nascent proteins in living cells and whole organisms (in vivo). nih.govbiorxiv.org This enables the study of protein synthesis in a more physiologically relevant context and with cell-type specificity when combined with techniques like flow cytometry. nih.gov Therefore, OP-Puro can be considered a key reagent that extends the principles of puromycin-based labeling to live-cell and whole-animal applications, complementing the original PUNCH-P workflow. OP-Puro-labeled proteins can be subsequently identified by mass spectrometry, in a manner analogous to PUNCH-P, but with the advantage of having been labeled in their native environment. biorxiv.org

Key Strengths and Advantages of this compound-Based Approaches

The unique properties of this compound underpin its significant advantages as a tool for studying protein synthesis, particularly its broad applicability in living systems.

Cell Permeability and Applicability in In Vivo Models

A defining feature of this compound is its ability to efficiently cross cell membranes. jenabioscience.comnih.gov This cell permeability is crucial for its use in labeling nascent proteins directly in cultured cells without the need for harsh permeabilization methods that can disrupt cellular processes.

This characteristic is especially advantageous for in vivo studies. OP-Puro can be administered to whole organisms, such as mice, to investigate protein synthesis rates in various tissues and specific cell types within their native environment. nih.gov For example, it has been successfully used to quantify protein synthesis in hematopoietic stem cells directly from bone marrow just one hour after administration. nih.gov While its ability to cross the blood-brain barrier may be limited with systemic administration, direct intraventricular delivery has enabled the study of protein synthesis in the brain. nih.gov This capacity to work in complex, multicellular organisms represents a significant leap forward from methods restricted to cultured cells. nih.gov

Table 1: Comparative Analysis of Protein Synthesis Measurement Techniques

| Feature | This compound (OP-Puro) | Radiolabeled Amino Acids | Non-Canonical Amino Acid Tagging (BONCAT) | Ribosome Profiling (Ribo-seq) | Puromycin-Associated Nascent Chain Proteomics (PUNCH-P) |

|---|---|---|---|---|---|

| Principle of Detection | Direct labeling of nascent polypeptides with a clickable puromycin analog. | Incorporation of radioactive amino acids into new proteins. | Incorporation of bio-orthogonal amino acids (AHA, HPG) into new proteins. | Sequencing of ribosome-protected mRNA fragments. | In vitro labeling of nascent chains on isolated ribosomes with biotin-puromycin. |

| Directness of Measurement | Direct measure of polypeptide synthesis. | Direct measure of amino acid incorporation. | Direct measure of amino acid incorporation. | Indirect measure (ribosome occupancy). | Direct measure of polypeptide synthesis. |

| In Vivo Applicability | Yes, due to cell permeability and no media restrictions. | Challenging due to the need to control endogenous amino acid pools. | Challenging due to the need for methionine-free conditions. | Yes, on tissues extracted from animals. | No, labeling is performed ex vivo on isolated ribosomes. |

| Requirement for Special Media | No. | Yes (amino acid-free). | Yes (methionine-free). | No. | Not applicable (labeling is in vitro). |

| Temporal Resolution | High (rapid incorporation). | Moderate. | Lower (requires tRNA synthetase activation). | Provides a snapshot in time. | Provides a snapshot at the time of lysis. |

| Safety Concerns | Standard chemical handling. | Radioactivity. | Standard chemical handling. | Standard molecular biology reagents. | Standard chemical handling. |

Rapid Labeling Kinetics and Suitability for Short Pulse Experiments

This compound (OPP) is distinguished by its rapid incorporation into nascent polypeptide chains, making it an ideal tool for short pulse-labeling experiments designed to capture snapshots of translational activity. nih.govnih.gov As an analogue of the 3' end of aminoacyl-tRNA, OPP enters the A-site of a translating ribosome and is covalently linked to the C-terminus of the growing polypeptide chain. escholarship.orgwikipedia.org This reaction effectively terminates translation and releases the OPP-labeled, truncated peptide from the ribosome. escholarship.orgnih.gov

The kinetics of this process are swift, allowing for the detection of widespread proteomic changes within a short timeframe, such as a 2-hour pulse of OPP. nih.gov In some experimental setups, OPP can be incorporated into newly synthesized proteins with incubation times as brief as 15 minutes, which helps to minimize the impact of protein degradation on the analysis. nih.gov This rapid labeling is advantageous for studying dynamic cellular processes where protein synthesis rates can change quickly in response to stimuli. nih.gov The ability to use short pulses is a significant advantage, as it is unlikely that the detected puromycylated peptides in specific subcellular locations, like synapses, result from the transport of proteins synthesized elsewhere in the cell. frontiersin.org

The following table summarizes the key features of OPP's rapid labeling kinetics:

| Feature | Description | Source |

| Mechanism | Mimics aminoacyl-tRNA, incorporates at the C-terminus of nascent polypeptides, causing premature chain termination. | escholarship.orgwikipedia.org |

| Speed | Allows for detection of proteomic changes within short pulses (e.g., 15 minutes to 2 hours). | nih.govnih.gov |

| Application | Suitable for capturing immediate changes in protein synthesis in response to various stimuli. | nih.gov |

| Advantage | Minimizes artifacts from protein transport and degradation. | nih.govfrontiersin.org |

Independence from Amino Acid Starvation Conditions

A significant advantage of using this compound is its independence from the need for amino acid starvation. jenabioscience.comnih.govresearchgate.net This contrasts sharply with methods that rely on non-canonical amino acid analogues, such as Azidohomoalanine (AHA) or Homopropargylglycine (HPG), which are analogues of methionine. jenabioscience.com To achieve efficient labeling with these analogues, it is often necessary to deplete the endogenous pool of the corresponding natural amino acid, which can itself alter cellular physiology and translation. nih.gov

OPP's mechanism of action, which mimics an aminoacyl-tRNA rather than a specific amino acid, circumvents this requirement. escholarship.orgnih.gov Its incorporation is not significantly affected by the intracellular concentrations of endogenous amino acids. nih.gov This allows for the investigation of protein synthesis under normal growth conditions, providing a more accurate representation of the cellular state. nih.gov The ability to label nascent proteins without inducing a stress response associated with amino acid deprivation is a key benefit for maintaining the physiological relevance of experimental findings. nih.govresearchgate.net

Broad Applicability Across Diverse Cellular Systems and Organisms

The utility of this compound extends across a wide array of biological systems, from cultured cells to whole organisms. jenabioscience.comnih.gov Its cell-permeable nature allows for its direct administration to cells in culture, intact tissues, and living animals. jenabioscience.comnih.gov OPP has been successfully used to monitor and quantify protein synthesis in various model systems, including yeast, bacteria, and mammalian cell lines. nih.gov

Furthermore, OPP has proven to be a valuable tool for in vivo studies. For instance, it has been administered to mice via intraperitoneal injection to visualize nascent protein synthesis in different tissues. nih.gov This in vivo applicability opens the door to studying cell-type-specific protein synthesis within the complex environment of a whole organism. nih.gov The broad applicability of OPP makes it a versatile reagent for addressing a wide range of biological questions related to the regulation of protein synthesis in both health and disease. nih.govresearchgate.net

The table below provides examples of systems where OPP has been applied:

| System | Application | Source |

| Cultured Cells | Monitoring nascent protein synthesis in various cell lines. | jenabioscience.comnih.gov |

| Tissues | Visualizing protein synthesis in fixed tissue sections. | nih.gov |

| Whole Organisms (e.g., Mice) | In vivo labeling of newly synthesized proteins after systemic administration. | nih.govnih.gov |

| Diverse Organisms | Applicable to prokaryotic and eukaryotic systems. | wikipedia.orgnih.gov |

Methodological Caveats, Limitations, and Evolving Refinements

Impact of Premature Translation Termination on Specific Protein Analyses

The mechanism of action of this compound, while advantageous for labeling, inherently leads to the premature termination of translation. escholarship.orgnih.gov This results in the production of truncated polypeptides rather than full-length proteins. nih.govpnas.org The generation of these truncated products can have several consequences for downstream analyses.

Firstly, these prematurely terminated polypeptides can be recognized by the cell's quality control machinery and targeted for rapid degradation, often via the proteasome. nih.govplos.org This can complicate the quantification of protein synthesis, as the labeled products may be cleared from the cell over time. plos.org Secondly, for studies focused on the function or localization of a specific full-length protein, the use of OPP is not suitable as it prevents the synthesis of the complete protein. researchgate.net While at very low, non-inhibitory concentrations, puromycin has been reported to bond to full-length proteins at the stop codon, the standard application of OPP for global protein synthesis analysis relies on its chain-terminating activity. researchgate.netresearchgate.net Therefore, the interpretation of data from OPP-based experiments must always consider that the labeled species are truncated nascent chains. nih.govelifesciences.org

Debate on Subcellular Localization of Translation Due to Peptide Diffusion

A significant point of discussion and caution in the use of puromycin and its analogues like OPP is the accuracy of localizing sites of translation. nih.govelifesciences.orgbiorxiv.org The underlying assumption of many studies has been that the location of the puromycylated peptide corresponds to the site of its synthesis. researchgate.net However, research has demonstrated that even with short treatment times, puromycylated peptides are released from the ribosome and can diffuse away from their site of origin. nih.govelifesciences.orgresearchgate.net

Strategies for Minimizing Non-Specific Binding and Enhancing Signal-to-Noise Ratio in Proteomic Workflows

A common challenge in proteomic workflows that utilize affinity purification, such as those involving biotin-tagged OPP-labeled peptides, is the issue of non-specific binding to the affinity matrix (e.g., streptavidin beads). biorxiv.orgnih.gov This can lead to the co-purification of proteins that are not genuinely part of the nascent proteome, thereby complicating data analysis and interpretation. pnas.orgnih.gov

To address this, several strategies have been developed to minimize non-specific binding and improve the signal-to-noise ratio:

Stringent Washing: The covalent nature of the bond between the enriched newly synthesized proteins and the affinity resin allows for the use of stringent washing conditions to remove non-specifically bound proteins. nih.gov

Use of Blocking Agents: Adding blocking agents like bovine serum albumin (BSA) or non-ionic surfactants (e.g., Tween 20) to buffers can help to shield against non-specific interactions with charged or hydrophobic surfaces. aatbio.comnicoyalife.com

pH Adjustment: Modifying the pH of buffers to be near the isoelectric point of the protein of interest can reduce charge-based non-specific binding. aatbio.com

Dual-Labeling Approaches: A more advanced strategy involves the dual pulse labeling of nascent polypeptide chains with both OPP and stable isotope-labeled amino acids. biorxiv.orgnih.gov This allows for the differentiation of bona fide nascent proteins from non-specific binders during mass spectrometry analysis, thereby enabling more accurate quantification of the nascent proteome. biorxiv.orgnih.gov

Negative Controls: Including a background sample that undergoes the same enrichment procedure but without the catalytic reagents for the click reaction can help to identify and subtract non-specifically bound proteins. nih.gov

The following table outlines common strategies to reduce non-specific binding:

| Strategy | Principle | Source |

| Stringent Washes | Removes weakly interacting proteins from the affinity matrix. | nih.gov |

| Blocking Agents (e.g., BSA, Tween 20) | Shields surfaces to prevent non-specific protein adsorption. | aatbio.comnicoyalife.com |

| Buffer pH Adjustment | Minimizes charge-based interactions with the matrix. | aatbio.com |

| Dual Isotope and OPP Labeling | Differentiates true nascent proteins from contaminants in mass spectrometry. | biorxiv.orgnih.gov |

| Negative Controls | Identifies background binding in the absence of specific labeling. | nih.gov |

Future Directions in Multiplexed and Integrated Proteomic Approaches

The continued evolution of proteomic methodologies aims to overcome challenges such as non-specific protein binding and to provide a more holistic understanding of cellular processes by integrating various data types. This compound (OPP) is central to these advancements, enabling more accurate and comprehensive analysis of the nascent proteome. Future strategies are increasingly focused on combining OPP-based techniques with other quantitative and multi-omics approaches to achieve a systems-level view of biological regulation.